4-Chloro-2-phenylaniline
Overview
Description
4-Chloro-2-phenylaniline is an organic compound with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atom at the para position of the phenyl ring is replaced by a chlorine atom
Mechanism of Action
Target of Action
Similar compounds such as phenylalanine are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the presence of a benzene ring in its structure could potentially allow for resonance stabilization, which could influence its interaction with its targets .
Biochemical Pathways
For instance, chlorophenols can be degraded by bacteria, which is an eco-friendly method of removing these compounds from the environment .
Result of Action
Related compounds such as 4-chloro-dl-phenylalanine are known to inhibit the synthesis of 5-hydroxytrytamine (5-ht), which can have various effects on the body, including improving inflammation of lung tissue and remodeling the pulmonary artery .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenylaniline can be influenced by various environmental factors. For instance, the presence of strongly electron-attracting groups and strongly basic nucleophilic reagents can enhance the reactivity of aryl halides, a class of compounds to which this compound belongs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylaniline can be synthesized through several methods. One common approach involves the nitration of biphenyl to form 2-nitrobiphenyl, followed by reduction to 2-aminobiphenyl, and subsequent chlorination to yield this compound . Another method includes the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and the ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed under high-temperature conditions.
Major Products:
Oxidation: Formation of chlorinated phenyl oxides.
Reduction: Formation of 2-phenylaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- 2-Chloroaniline
- 4-Bromo-2-phenylaniline
- 2-Phenylaniline
Comparison: 4-Chloro-2-phenylaniline is unique due to the presence of both a chlorine atom and a phenyl group, which influence its reactivity and chemical properties. Compared to 2-chloroaniline, it has a higher molecular weight and different substitution patterns, leading to distinct reactivity. The presence of the phenyl group also makes it more hydrophobic compared to simpler aniline derivatives .
Properties
IUPAC Name |
4-chloro-2-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGFCKKCPBMTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993769 | |
Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73006-78-7 | |
Record name | 73006-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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